Potassium hydrosulfide

Beschreibung

Eigenschaften

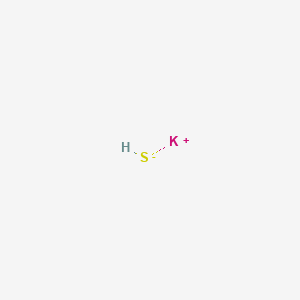

IUPAC Name |

potassium;sulfanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H2S/h;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCLAPYLSUCOGI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[SH-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HKS, KHS | |

| Record name | POTASSIUM HYDROSULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | potassium hydrosulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hydrosulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061654 | |

| Record name | Potassium sulfide (K(SH)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This material contains potassium hydrosulfide in solution. It will have a rotten egg like odor. It has a pH between 8.5-11.5. It is a transparent to dark green liquid. Contact with heat or acidic materials will evolve highly toxic hydrogen sulfide. The liquid is highly corrosive to the skin and eyes. Ingestion causes severe burning and corrosion in all portions of the gastrointestinal tract., Colorless, deliquescent or white, highly hygroscopic solid; [Merck Index] Solution: Transparent to dark green liquid with an odor of rotten eggs; [CAMEO] Off-white powder with an odor of rotten eggs; Hygroscopic; [Strem MSDS] | |

| Record name | POTASSIUM HYDROSULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium bisulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1310-61-8 | |

| Record name | POTASSIUM HYDROSULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hydrosulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium bisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sulfide (K(SH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sulfide (K(SH)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogensulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX1L03AL9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Potassium Hydrosulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium hydrosulfide (B80085) (KSH) is an inorganic salt with significant applications in organic synthesis and as a source of the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S). This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of potassium hydrosulfide. It includes a summary of its key quantitative data, detailed experimental protocols for its synthesis and a common synthetic application, and a visualization of a key signaling pathway in which its derivative, H₂S, is involved.

Chemical and Physical Properties

Potassium hydrosulfide is a white to yellowish, hygroscopic crystalline solid with a characteristic odor of rotten eggs.[1][2] It is highly soluble in water and soluble in alcohol.[2]

Quantitative Data Summary

The key physicochemical properties of potassium hydrosulfide are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | KSH | [3][4] |

| Molecular Weight | 72.17 g/mol | [3] |

| Melting Point | 455 °C (851 °F; 728 K) | [4] |

| Density | 1.68–1.70 g/cm³ | [4] |

| Solubility in Water | 620 g/L at 20 °C | [3] |

| pH of Aqueous Solution | 8.5–11.5 | [3][5] |

| pKa (of H₂S) | pKa₁ ≈ 7.0 (H₂S ⇌ H⁺ + HS⁻)pKa₂ ≈ 12.9 (HS⁻ ⇌ H⁺ + S²⁻) | [3] |

Structure and Bonding

Potassium hydrosulfide consists of the potassium cation (K⁺) and the hydrosulfide anion (SH⁻).[3] The crystal structure of potassium hydrosulfide is analogous to that of potassium chloride (KCl), adopting a face-centered cubic (FCC) arrangement.[3] However, the non-spherical nature of the hydrosulfide anion, which possesses a dipole moment due to the S-H covalent bond, introduces complexity.[3] In the solid state, the SH⁻ anions undergo rapid rotational motion, or tumbling.[4]

The bonding in KSH is predominantly ionic, arising from the electrostatic attraction between the potassium cations and the hydrosulfide anions. The S-H bond within the hydrosulfide anion is, of course, covalent.

Spectroscopic Properties

-

Infrared (IR) Spectroscopy: The S-H stretching vibration in solid potassium hydrosulfide is reported to be around 2530 cm⁻¹. This represents a redshift compared to free hydrogen sulfide (approximately 2620 cm⁻¹), which is attributed to the polarization effects of the potassium lattice.[4]

-

Raman Spectroscopy: While specific Raman spectra for solid KSH are not widely published, Raman spectroscopy is a valuable tool for studying polysulfides that can be formed from KSH. For instance, the polysulfide chain structure in molten potassium polysulfides has been investigated using this technique.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a deuterated solvent like D₂O, the proton of the SH⁻ anion would be expected to exchange with deuterium, making its observation by ¹H NMR challenging.

-

³³S NMR: As a quadrupolar nucleus with low natural abundance (0.76%), ³³S NMR spectra are generally characterized by broad lines and low sensitivity, making it a challenging technique for routine analysis of sulfur compounds.[6][7][8] No specific ³³S NMR data for KSH is readily available.

-

Reactivity and Chemical Properties

Potassium hydrosulfide is a versatile reagent with distinct reactive characteristics.

-

Basicity: In aqueous solution, potassium hydrosulfide is alkaline due to the hydrolysis of the hydrosulfide ion, which acts as a Brønsted-Lowry base, accepting a proton from water to form hydrogen sulfide and hydroxide (B78521) ions.[3] This results in a pH typically ranging from 8.5 to 11.5.[3][5]

-

Reaction with Acids: As a salt of a weak acid (H₂S), potassium hydrosulfide reacts readily with acids to liberate highly toxic hydrogen sulfide gas.[5]

-

KSH(aq) + HCl(aq) → KCl(aq) + H₂S(g)

-

-

Reaction with Oxidizing Agents: Potassium hydrosulfide is a reducing agent and is incompatible with strong oxidizing agents.

-

Use in Organic Synthesis: KSH is a valuable nucleophile for introducing the thiol (-SH) group into organic molecules. A common application is the reaction with alkyl halides to form thiols (mercaptans).[1]

Role as a Hydrogen Sulfide Donor in Signaling Pathways

Potassium hydrosulfide is widely used in biomedical research as a source of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles. H₂S has been shown to be involved in various cellular processes, including the regulation of ion channels.

One such pathway involves the upregulation of Acid-Sensing Ion Channels (ASICs) through the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. H₂S donors, such as KSH, have been observed to increase the expression and function of ASICs. This signaling cascade is initiated by the activation of the MAPK/ERK pathway, leading to downstream effects on ASIC expression and activity.

Experimental Protocols

Synthesis of Potassium Hydrosulfide

This protocol describes the laboratory-scale synthesis of a potassium hydrosulfide solution in methanol (B129727).

Materials:

-

Potassium hydroxide (KOH)

-

Methanol (MeOH), anhydrous

-

Hydrogen sulfide (H₂S) gas

-

Nitrogen (N₂) gas

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the solvent, and a gas outlet, dissolve potassium hydroxide (e.g., 7 parts by weight) in anhydrous methanol (e.g., 150 parts by volume) under a gentle stream of nitrogen.[3][9]

-

Heat the solution to 55-60 °C with stirring.[3]

-

Slowly bubble hydrogen sulfide gas through the stirred solution. The reaction is exothermic. Monitor the H₂S flow rate to maintain the desired temperature.

-

Continue bubbling H₂S until the potassium hydroxide is fully neutralized. This can be monitored by the cessation of H₂S uptake or by titration of aliquots.

-

Once the reaction is complete, stop the flow of H₂S and allow the solution to cool to room temperature under a nitrogen atmosphere.

-

The resulting clear solution of potassium hydrosulfide in methanol can be used directly for subsequent reactions or stored under an inert atmosphere.[3]

Safety Precautions: Hydrogen sulfide is an extremely toxic and flammable gas. This procedure must be performed in a well-ventilated fume hood. All gas connections should be secure to prevent leaks. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Synthesis of Ethanethiol (B150549) from Ethyl Bromide and Potassium Hydrosulfide

This protocol provides a general method for the synthesis of a simple thiol using potassium hydrosulfide.

Materials:

-

Potassium hydrosulfide (KSH) solution (as prepared above or commercially sourced)

-

Ethyl bromide (CH₃CH₂Br)

-

Ethanol (optional, as a co-solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the solution of potassium hydrosulfide. If using a solid, dissolve it in a suitable solvent like ethanol.

-

With stirring, add ethyl bromide to the potassium hydrosulfide solution. A slight molar excess of the alkyl halide may be used.[1]

-

Gently heat the reaction mixture to 50-60 °C and maintain this temperature with continuous stirring.[1]

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

-

Once the reaction is complete, the ethanethiol product can be isolated by distillation, taking advantage of its low boiling point (35 °C).[1] The distillation should be performed with care due to the flammability and strong odor of the product.

-

Further purification of the collected distillate can be achieved by washing with a dilute base to remove any unreacted H₂S, followed by washing with water, drying over an anhydrous drying agent (e.g., MgSO₄), and redistillation.

Safety Precautions: Ethyl bromide is a toxic and potentially carcinogenic alkylating agent. Ethanethiol is flammable and has an extremely strong and unpleasant odor. This procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment is essential.

Conclusion

Potassium hydrosulfide is a fundamentally important inorganic compound with well-defined chemical and physical properties. Its utility as a nucleophilic source of the thiol group in organic synthesis and as a convenient donor of the signaling molecule H₂S in biological research underscores its significance in various scientific disciplines. A thorough understanding of its structure, reactivity, and handling requirements is crucial for its safe and effective use in the laboratory.

References

- 1. prepchem.com [prepchem.com]

- 2. POTASSIUM HYDROSULFIDE | 1310-61-8 [chemicalbook.com]

- 3. Buy Potassium hydrosulfide | 1310-61-8 [smolecule.com]

- 4. Potassium hydrosulfide - Wikipedia [en.wikipedia.org]

- 5. POTASSIUM HYDROSULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. (33S) Sulfur NMR [chem.ch.huji.ac.il]

- 7. Natural abundance 33S NMR spectroscopy. The first spectra of several major compound types - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. 33S NMR: Recent Advances and Applications | MDPI [mdpi.com]

- 9. prepchem.com [prepchem.com]

Synthesis of Potassium Hydrosulfide from Potassium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium hydrosulfide (B80085) (KSH) from potassium hydroxide (B78521) (KOH). The primary method involves the neutralization reaction between hydrogen sulfide (B99878) (H₂S) and KOH. This document outlines the fundamental chemical principles, detailed experimental protocols for both aqueous and non-aqueous methods, and critical safety considerations.

Core Chemical Principles

The synthesis of potassium hydrosulfide from potassium hydroxide is a straightforward acid-base neutralization reaction. Hydrogen sulfide, a weak acid, reacts with the strong base, potassium hydroxide, to form potassium hydrosulfide and water. The stoichiometry of the reaction is crucial in determining the final product.

Reaction 1: Synthesis of Potassium Hydrosulfide H₂S + KOH → KSH + H₂O[1]

A 1:1 molar ratio of hydrogen sulfide to potassium hydroxide yields potassium hydrosulfide.[1]

Reaction 2: Formation of Potassium Sulfide H₂S + 2KOH → K₂S + 2H₂O

Employing a 1:2 molar ratio of hydrogen sulfide to potassium hydroxide will result in the formation of potassium sulfide. Therefore, careful control of the stoichiometry is essential to ensure the desired product is obtained.

Experimental Protocols

Two primary methods for the synthesis of potassium hydrosulfide from potassium hydroxide are presented: an aqueous-based synthesis and a methanol-based synthesis.

Aqueous Synthesis of Potassium Hydrosulfide

This method is the most common approach due to its simplicity and the use of an environmentally benign solvent.[1]

Methodology:

-

Preparation of KOH Solution: Prepare a concentrated solution of potassium hydroxide in deionized water. For example, a 45-50% (w/w) solution can be used.

-

Reaction Setup: The reaction should be conducted in a well-ventilated fume hood. The KOH solution is placed in a reaction vessel equipped with a gas inlet tube, a stirrer, and a gas outlet connected to a scrubber (e.g., a solution of sodium hypochlorite) to neutralize unreacted hydrogen sulfide.

-

Introduction of Hydrogen Sulfide: Hydrogen sulfide gas is bubbled through the stirred potassium hydroxide solution at a controlled rate.

-

Monitoring the Reaction: The reaction is exothermic. The temperature of the reaction mixture should be monitored and controlled, if necessary, with a cooling bath. The endpoint of the reaction can be determined by monitoring the pH of the solution or by the cessation of H₂S absorption.

-

Isolation of KSH: Once the reaction is complete, the resulting solution contains potassium hydrosulfide. To obtain solid KSH, the water can be removed under reduced pressure. The resulting solid should be handled under an inert atmosphere to prevent oxidation.

Methanol-Based Synthesis of Potassium Hydrosulfide

This method is advantageous when a non-aqueous solution of KSH is desired for subsequent reactions.

Methodology:

-

Preparation of KOH Solution: A solution of potassium hydroxide in methanol (B129727) is prepared. A typical ratio is 7 parts by weight of KOH to 150 parts by volume of methanol.[2]

-

Reaction Setup: The reaction is carried out under an inert atmosphere (e.g., nitrogen) in a reaction vessel equipped with a gas inlet, a stirrer, and a reflux condenser.[1]

-

Reaction Conditions: The methanolic KOH solution is heated to a temperature of 55-60°C.[1]

-

Introduction of Hydrogen Sulfide: Hydrogen sulfide gas is then bubbled through the heated and stirred solution.[1]

-

Completion and Product: The reaction proceeds to form a clear solution of potassium hydrosulfide in methanol.[1] This solution can then be used directly in further synthetic steps or concentrated to obtain the solid product.

Quantitative Data

While precise yields are highly dependent on the specific reaction conditions and scale, the following table summarizes key quantitative parameters.

| Parameter | Aqueous Synthesis | Methanol-Based Synthesis |

| Stoichiometry (H₂S:KOH) | 1:1 (molar ratio) | 1:1 (molar ratio) |

| Typical KOH Concentration | 45-50% (w/w) | ~4.4% (w/v) (based on 7g in 150mL) |

| Reaction Temperature | Room temperature (exothermic) | 55-60°C |

| Reaction Atmosphere | Fume hood | Inert (e.g., Nitrogen) |

| Reported Yields for related reactions | Not specified | Yields for subsequent reactions using KSH are reported in the range of 66-89% |

Purification of Potassium Hydrosulfide

The primary impurity in the synthesis of KSH is typically unreacted potassium hydroxide or the formation of potassium sulfide (K₂S) and polysulfides.

Purification Protocol:

-

Washing: The crude solid potassium hydrosulfide can be washed with a small amount of ice-cold, deoxygenated water or ethanol (B145695) to remove excess KOH.

-

Drying: The washed product should be dried under vacuum to remove residual solvent.

-

Recrystallization (General Procedure): For higher purity, recrystallization can be performed. A suitable solvent would be one in which KSH is highly soluble at elevated temperatures and less soluble at lower temperatures, such as ethanol or a mixed solvent system. The crude KSH is dissolved in a minimal amount of the hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum.

Safety and Handling

The synthesis of potassium hydrosulfide involves the use of highly hazardous materials, and stringent safety protocols must be followed.

Key Hazards:

-

Hydrogen Sulfide (H₂S): Extremely toxic and flammable gas with a characteristic rotten-egg smell. Olfactory fatigue can occur, making odor an unreliable indicator of its presence.[3]

-

Potassium Hydroxide (KOH): A strong, corrosive base that can cause severe burns.

-

Potassium Hydrosulfide (KSH): A corrosive solid and its solutions are strongly alkaline. It can release toxic hydrogen sulfide gas upon contact with acids or upon heating.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[4]

-

Skin Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes must be worn.[4] Chemical-resistant gloves (e.g., butyl rubber or nitrile for low-volume applications) are essential.[4]

-

Respiratory Protection: All manipulations involving hydrogen sulfide must be conducted in a certified chemical fume hood.[4] In situations where exposure to H₂S is possible, a personal H₂S detector should be worn.

Waste Disposal:

-

Potassium Hydrosulfide Solutions: Should be treated as hazardous waste. Neutralization with a weak acid (e.g., acetic acid) should only be performed under controlled conditions in a fume hood due to the evolution of H₂S gas. The neutralized solution can then be disposed of according to local regulations.

-

Solid KSH: Should be disposed of as hazardous chemical waste.

-

Empty Containers: Should be treated as hazardous waste.[5]

Analytical Characterization

-

Appearance: White to yellowish, hygroscopic solid.

-

pH: Aqueous solutions are strongly alkaline, typically with a pH between 8.5 and 11.5.[1]

-

Infrared (IR) and Raman Spectroscopy: The S-H stretching vibration in KSH is expected around 2530 cm⁻¹, which is a redshift compared to free H₂S (2620 cm⁻¹).[1]

Diagrams

Caption: Experimental workflow for the synthesis of KSH.

References

An In-depth Technical Guide to the Properties and Hazards of Potassium Hydrosulfide (CAS Number: 1310-61-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the associated hazards, of Potassium Hydrosulfide (B80085) (CAS Number: 1310-61-8). The information is intended to support safe handling, use, and storage in a laboratory and research environment.

Introduction

Potassium Hydrosulfide, with the chemical formula KSH, is an inorganic salt composed of the potassium cation (K+) and the bisulfide anion (SH⁻)[1]. It is typically a white to yellowish crystalline solid with a characteristic rotten egg-like odor due to the presence of hydrogen sulfide[2][3]. This compound is hygroscopic and readily soluble in water, forming a basic solution[3][4]. Potassium Hydrosulfide is a key reagent in the synthesis of various organosulfur compounds and finds applications in analytical chemistry[4]. Its reactivity, particularly the release of highly toxic hydrogen sulfide (B99878) gas upon contact with acids, necessitates stringent safety protocols.

Physical and Chemical Properties

The fundamental physical and chemical properties of Potassium Hydrosulfide are summarized in the table below. These properties are crucial for designing experiments and for safe handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | KHS | [4] |

| Molecular Weight | 72.17 g/mol | [4] |

| Appearance | White to yellowish solid | [2][3] |

| Odor | Rotten egg-like (hydrogen sulfide) | [2] |

| Melting Point | 455 °C | [1] |

| Boiling Point | Data not available | [5] |

| Density | 1.68–1.70 g/cm³ | [1] |

| Solubility in Water | Very soluble | [5] |

| pH of Aqueous Solution | 8.5 - 11.5 | [2] |

| Vapor Pressure | Data not available | [3] |

Hazards

Potassium Hydrosulfide is a hazardous substance that requires careful handling. The primary hazards are its corrosivity, toxicity, and reactivity.

Hazard Summary

The following table summarizes the key hazard classifications for Potassium Hydrosulfide.

| Hazard Classification | Description | Reference(s) |

| GHS Pictograms | Corrosive, Toxic | [3] |

| GHS Hazard Statements | Harmful if swallowed, Causes severe skin burns and eye damage, May cause an allergic skin reaction. | [6] |

| NFPA 704 Rating | Health: 3, Flammability: 2, Instability: 0 | [1] |

| Primary Hazards | Corrosive to skin, eyes, and respiratory tract. Toxic by ingestion and inhalation. Reacts with acids to release highly toxic and flammable hydrogen sulfide gas. | [2][3][4] |

Hazard Visualization

The following diagram illustrates the primary hazards associated with Potassium Hydrosulfide.

Caption: Primary hazards of Potassium Hydrosulfide.

General Experimental Methodologies

While detailed experimental protocols for determining the properties of Potassium Hydrosulfide are proprietary and not publicly available, the following section outlines the general principles of the methodologies that would be employed.

Determination of Physical Properties

-

Melting Point: Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus would be used. The sample is heated at a controlled rate, and the temperature at which the solid-to-liquid phase transition occurs is recorded.

-

Density: A gas pycnometer is typically used for solids. This instrument measures the volume of the solid by detecting the pressure change of a known volume of an inert gas, and the density is calculated from the mass and measured volume.

-

Solubility: A known mass of Potassium Hydrosulfide would be added to a specific volume of a solvent (e.g., water) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then determined by a suitable analytical method, such as titration or spectroscopy.

Determination of Hazards

-

Corrosivity: In vitro methods using reconstructed human epidermis (RhE) models are now commonly used to assess skin corrosion, reducing the need for animal testing. For eye corrosion, in vitro tests like the Bovine Corneal Opacity and Permeability (BCOP) assay are employed.

-

Acute Toxicity (LD50/LC50): Acute oral toxicity (LD50) is typically determined in rodent models following standardized protocols such as those from the Organisation for Economic Co-operation and Development (OECD). Acute inhalation toxicity (LC50) studies involve exposing animals to the substance in a controlled atmosphere for a defined period.

-

Reactivity: The reactivity with acids can be assessed qualitatively by carefully adding a dilute acid to a solution of Potassium Hydrosulfide in a fume hood and observing for the evolution of gas. The evolved gas can be identified as hydrogen sulfide by its characteristic odor and appropriate chemical tests.

The workflow for hazard identification and assessment is visualized in the diagram below.

Caption: Workflow for hazard assessment.

Safe Handling, Storage, and Emergency Procedures

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from acids and oxidizing agents. Keep containers tightly closed to prevent contact with moisture and air.

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention.

-

Spills: In the event of a spill, evacuate the area and prevent the spread of dust. Wear appropriate PPE and carefully sweep up the solid material into a labeled container for disposal. Do not use water to clean up spills, as this can generate hydrogen sulfide gas if acidic materials are present.

-

Disposal: Dispose of waste Potassium Hydrosulfide and contaminated materials in accordance with local, state, and federal regulations.

This guide provides a summary of the key properties and hazards of Potassium Hydrosulfide. It is essential to consult the full Safety Data Sheet (SDS) and other relevant safety resources before working with this chemical.

References

- 1. Potassium hydrosulfide - Wikipedia [en.wikipedia.org]

- 2. POTASSIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. POTASSIUM HYDROSULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. POTASSIUM HYDROSULFIDE | 1310-61-8 [amp.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Potassium bisulfide | HKS | CID 102109 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Potassium Hydrosulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium hydrosulfide (B80085) (KSH) in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative information. Furthermore, it offers a detailed, generalized experimental protocol for researchers to determine the solubility of KSH in specific organic solvents, addressing a critical knowledge gap for its application in chemical synthesis and drug development.

Introduction to Potassium Hydrosulfide and its Solubility

Potassium hydrosulfide (KSH) is an inorganic salt with the chemical formula KSH. It is a valuable reagent in various chemical processes, particularly in the synthesis of organosulfur compounds, such as thiols. The solubility of KSH in non-aqueous, organic solvents is a critical parameter for its effective use in these synthetic applications, influencing reaction kinetics, yield, and product purity. Understanding and predicting its solubility behavior is essential for process optimization and the development of novel synthetic methodologies.

This guide aims to provide a central resource on the solubility of KSH in organic media, present available data in a structured format, and equip researchers with the necessary protocols to determine solubility in their specific systems.

Solubility of Potassium Hydrosulfide: An Overview

Direct quantitative solubility data for potassium hydrosulfide in a wide range of organic solvents is not extensively reported in the literature. However, qualitative descriptions and data for analogous compounds provide valuable insights.

Qualitative and Semi-Quantitative Solubility Data

The available information on the solubility of KSH and related alkali metal hydrosulfides is summarized in the table below. It is important to note that terms like "soluble" and "slightly soluble" are not standardized and can vary between sources.

| Compound | Solvent | Solubility Description/Data |

| Potassium Hydrosulfide (KSH) | Alcohol | "very soluble"[1] |

| Ethanol | "soluble"[2][3] | |

| Methanol | "Slightly"[4][5][6] | |

| Dimethyl Sulfoxide (DMSO) | "Slightly"[4][5][6] | |

| Sodium Hydrosulfide (NaHS) | Methanol | Soluble[4] |

| Ethanol | Soluble[5] | |

| Dimethyl Sulfoxide (DMSO) | ~ 3 mg/mL[5] | |

| Dimethylformamide (DMF) | Very soluble, ~ 3 mg/mL[4][5] | |

| Sodium Sulfide (B99878) (Na₂S) | Methanol | ~20.21 g / 100 g (reacts to form sodium methoxide (B1231860) and NaHS)[2] |

| Lithium Sulfide (Li₂S) | Ethanol | Soluble[7] |

Note: The solubility of alkali metal sulfides in alcohols can be complex due to reactions with the solvent, leading to the formation of alkoxides and hydrosulfides.[2]

Experimental Protocol for Determining the Solubility of Potassium Hydrosulfide

The following is a generalized experimental protocol for the gravimetric determination of KSH solubility in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then quantifying the amount of dissolved solute.

Materials and Equipment

-

Anhydrous Potassium Hydrosulfide (KSH)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or magnetic stirrer with a hot plate

-

Syringe filters (PTFE or other solvent-compatible material, 0.2 µm pore size)

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Glovebox or Schlenk line (recommended due to the hygroscopic and air-sensitive nature of KSH)

-

Analytical balance

-

Glass vials with screw caps

-

Pipettes

-

Oven

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of anhydrous KSH to a known volume or mass of the anhydrous organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer with controlled heating.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium. The equilibration time should be determined empirically, but a minimum of 24 hours is recommended.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed, dry vial. This step should be performed quickly to minimize temperature changes.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the KSH. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once the solvent is fully evaporated, cool the vial in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant mass of the KSH residue is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved KSH by subtracting the initial mass of the empty vial from the final mass of the vial with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved KSH from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of KSH per 100 g of solvent or moles of KSH per liter of solvent.

-

Safety Precautions

-

Potassium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with moisture or acids. All manipulations should be performed in a well-ventilated fume hood.

-

The use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Due to the hygroscopic nature of KSH, handling under an inert atmosphere is highly recommended to ensure accurate results.

Application in Organic Synthesis: A Workflow for Thiol Synthesis

The solubility of KSH in organic solvents is paramount for its use as a nucleophilic source of the hydrosulfide anion (SH⁻) in substitution reactions. A primary application is the synthesis of thiols from alkyl or aryl halides.

This workflow illustrates the key steps in the synthesis of a thiol using KSH. The initial dissolution of KSH in a suitable organic solvent is crucial for the subsequent nucleophilic attack of the hydrosulfide anion on the halide substrate.

Conclusion

While quantitative solubility data for potassium hydrosulfide in organic solvents remains sparse, this guide consolidates the available qualitative information and provides a robust experimental protocol for its determination. The provided workflow for thiol synthesis highlights the practical importance of understanding KSH solubility in the context of organic synthesis. For researchers and professionals in drug development and chemical synthesis, the ability to accurately determine and apply this fundamental property of KSH is essential for advancing their work. Further research to populate a comprehensive, quantitative database of KSH solubility in a variety of organic solvents would be a valuable contribution to the field.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. jamgroupco.com [jamgroupco.com]

- 3. dl.icdst.org [dl.icdst.org]

- 4. echemi.com [echemi.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. NAGAO | Sodium hydrosulfide,Flake | Sodium Sulfur Compounds from Japan [nagaosh.com]

- 7. Lithium Sulfide [ganfenglithium.com]

An In-depth Technical Guide to the Thermal Decomposition of Aqueous Potassium Hydrosulfide

This technical guide provides a comprehensive overview of the thermal decomposition of aqueous potassium hydrosulfide (B80085) (KSH). It is intended for researchers, scientists, and professionals in drug development and other fields where understanding the stability and reactivity of sulfide (B99878) solutions is critical. This document details the core decomposition pathway, influencing factors, potential side reactions, and provides a proposed experimental protocol for further investigation.

Introduction

Potassium hydrosulfide (KSH) is an inorganic salt that is highly soluble in water, forming alkaline solutions.[1] These solutions are used in various applications, including as a reagent in the synthesis of organosulfur compounds and in analytical chemistry.[2][3] The thermal stability of aqueous KSH is a critical parameter in its storage, handling, and application, as its decomposition can lead to the evolution of toxic hydrogen sulfide (H₂S) gas.[4][5] This guide synthesizes the available scientific information on the thermal decomposition of aqueous KSH, focusing on the chemical transformations and experimental methodologies for its study.

Core Decomposition Pathway

The primary thermal decomposition reaction of aqueous potassium hydrosulfide involves its hydrolysis, which is accelerated at elevated temperatures. This reaction yields potassium hydroxide (B78521) (KOH) and hydrogen sulfide (H₂S) gas.[2]

Primary Reaction: KSH(aq) + H₂O(l) ⇌ KOH(aq) + H₂S(g)

In aqueous solution, KSH exists in equilibrium with potassium ions (K⁺) and hydrosulfide ions (HS⁻). The hydrosulfide ion itself is in equilibrium with sulfide ions (S²⁻) and hydrogen sulfide (H₂S), the position of which is highly dependent on the pH of the solution. Upon heating, the equilibrium shifts, favoring the formation and subsequent release of H₂S gas from the solution.

References

- 1. CAS 1310-61-8: potassium hydrogensulphide | CymitQuimica [cymitquimica.com]

- 2. Buy Potassium hydrosulfide | 1310-61-8 [smolecule.com]

- 3. Potassium hydrosulfide - Wikipedia [en.wikipedia.org]

- 4. POTASSIUM HYDROSULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Potassium bisulfide | HKS | CID 102109 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Hygroscopic Nature of Solid Potassium Hydrosulfide: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the pronounced hygroscopic and deliquescent properties of solid potassium hydrosulfide (B80085) (KHS). This document outlines the mechanisms of water absorption, provides detailed experimental protocols for characterization, and presents quantitative data for analogous compounds to inform handling, storage, and application.

Executive Summary

Solid potassium hydrosulfide (KHS) is a chemical compound characterized by its significant hygroscopicity, readily attracting and absorbing moisture from the atmosphere. This property can lead to deliquescence, where the solid dissolves in the absorbed water to form a saturated solution. The absorption of water is not merely a physical process; it can also initiate chemical degradation, leading to the release of hazardous hydrogen sulfide (B99878) gas and the formation of potassium polysulfides upon exposure to air. A thorough understanding and precise control of the environmental conditions are therefore paramount for maintaining the integrity, stability, and safety of KHS in research and development settings. This guide provides a comprehensive overview of the hygroscopic nature of KHS, details experimental methods for its quantification, and offers insights into its handling and storage.

Physicochemical Properties and Hygroscopicity

Potassium hydrosulfide is a colorless to off-white crystalline solid. Its inherent affinity for water is a critical factor in its handling and application. The hygroscopic nature of KHS is driven by the strong interaction between water molecules and the potassium (K⁺) and hydrosulfide (HS⁻) ions in the crystal lattice.

Mechanism of Water Absorption and Deliquescence

The process of water absorption by solid KHS can be described in the following stages:

-

Adsorption: Water molecules from the ambient atmosphere initially adsorb onto the surface of the KHS crystals.

-

Absorption and Hydrate Formation: As the relative humidity (RH) of the environment increases, water molecules penetrate the crystal lattice, leading to the formation of hydrates.

-

Deliquescence: Upon reaching its critical relative humidity (CRH), the solid will have absorbed sufficient water to dissolve and form a saturated aqueous solution. The CRH is a specific property for each water-soluble salt at a given temperature.

Upon absorption of water, KHS can undergo chemical decomposition, particularly in the presence of air. The resulting alkaline solution can react with atmospheric carbon dioxide and oxygen, and the hydrosulfide ion is susceptible to oxidation, which can lead to the formation of polysulfides and elemental sulfur, often observed as a yellow discoloration of the material. A crucial consequence of water absorption is the hydrolysis of the hydrosulfide ion, which shifts the equilibrium towards the formation of hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten-egg odor.

Quantitative Data and Comparative Analysis

| Parameter | Sodium Hydrosulfide (NaHS) | Potassium Hydrosulfide (KHS) | Other Relevant Salts |

| Hygroscopic Nature | Extremely hygroscopic, deliquescent | Strongly hygroscopic, deliquescent[1] | Varies significantly (see below) |

| Mass Gain | Can reach 25% at 25°C and 80% RH after 24 hours | Expected to be significant, though specific data is unavailable | - |

| Critical Relative Humidity (CRH) at 30°C | Data not available | Data not available | Calcium Nitrate: 46.7%Ammonium Nitrate: 59.4%Sodium Nitrate: 72.4%Urea: 72.5%Potassium Chloride: 84.0%Potassium Sulfate: 96.3%[2] |

| Consequences of Water Absorption | Chemical decomposition to NaOH and Na₂S, with evolution of H₂S gas; caking and hardening of the solid | Similar decomposition pathways are anticipated, with the formation of KOH, K₂S, and H₂S gas; caking is also expected | Caking, dissolution, and potential chemical reactions depending on the salt |

Table 1: Comparative Hygroscopicity Data. The data for NaHS is presented as a proxy for the expected behavior of KHS. The CRH values for other salts are provided for context and comparison.

Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopic nature of solid potassium hydrosulfide, several established experimental techniques can be employed. Given the reactivity of KHS with moisture and air, these experiments must be conducted in a controlled environment.

Gravimetric Method for Critical Relative Humidity (CRH) Determination

This method involves exposing the sample to atmospheres of different, constant relative humidities and observing the humidity level at which a significant weight gain occurs.

Methodology:

-

Sample Preparation: A small, accurately weighed amount (e.g., 100-200 mg) of finely ground, anhydrous KHS is placed in a sample holder. Handling should be performed in a glove box under an inert atmosphere (e.g., nitrogen or argon).

-

Controlled Humidity Environments: A series of desiccators, each containing a saturated salt solution that maintains a specific relative humidity at a constant temperature, are prepared.

-

Exposure: The sample holders are placed in each of the desiccators.

-

Gravimetric Analysis: The weight of each sample is monitored at regular intervals until a constant weight is achieved.

-

CRH Determination: The CRH is identified as the lowest relative humidity at which a significant increase in the sample's mass is observed.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a more sophisticated and automated gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature.[3][4][5][6][7]

Methodology:

-

Instrument Setup: A DVS instrument is purged with a dry, inert gas (e.g., nitrogen).

-

Sample Loading: A small, accurately weighed sample of KHS (typically 5-20 mg) is placed in the sample pan of the DVS instrument. The loading process should be conducted in a low-humidity environment to minimize premature water absorption.

-

Drying Stage: The sample is initially dried in the instrument by exposing it to a 0% RH gas flow until a stable mass is recorded.

-

Sorption/Desorption Isotherm Generation: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH) and then decreased back to 0% RH. At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level.

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a water vapor sorption and desorption isotherm. This plot provides detailed information about the hygroscopicity, deliquescence point, and the presence of any phase transitions.

Visualizing Experimental and Logical Workflows

Logical Workflow for Handling Hygroscopic KHS

References

- 1. omicsonline.org [omicsonline.org]

- 2. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 3. proumid.com [proumid.com]

- 4. aqualab.com [aqualab.com]

- 5. researchgate.net [researchgate.net]

- 6. US6337062B1 - Method for the production of anhydrous alkali metal sulfide and alkali metal sulfide solution - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Potassium Hydrosulfide (KHS) as a Source of Hydrosulfide Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (B99878) (H₂S) has emerged as a critical gaseous signaling molecule, a "gasotransmitter," with profound implications across a spectrum of physiological and pathophysiological processes. Its therapeutic potential in cardiovascular diseases, neurological disorders, and oncology is an area of intense research. The controlled and reliable delivery of its anionic form, the hydrosulfide (B80085) ion (HS⁻), is paramount for elucidating its mechanisms of action and for the development of novel therapeutics. Potassium hydrosulfide (KHS) serves as a simple and effective inorganic donor of HS⁻. This technical guide provides an in-depth overview of the chemical properties, preparation, and experimental applications of KHS as a source of hydrosulfide ions for research purposes. It includes detailed experimental protocols, quantitative data on its use, and visualizations of relevant signaling pathways to aid researchers in its effective utilization.

Introduction to Potassium Hydrosulfide as a Hydrosulfide Donor

Potassium hydrosulfide (KHS) is an inorganic salt with the chemical formula KSH.[1] In aqueous solutions, it dissociates into a potassium cation (K⁺) and a hydrosulfide anion (HS⁻). This dissociation makes KHS a direct and rapid source of hydrosulfide ions. The hydrosulfide ion is in equilibrium with hydrogen sulfide (H₂S) and sulfide ions (S²⁻) in solution, with the relative concentrations of each species being pH-dependent. At a physiological pH of 7.4, the majority of the sulfide species exists as the hydrosulfide ion (HS⁻), with a smaller fraction as dissolved H₂S gas.[2] Due to its straightforward dissociation and commercial availability, KHS, along with its sodium counterpart (NaHS), is a widely used tool in experimental biology to study the effects of H₂S/HS⁻.

Physicochemical Properties of Potassium Hydrosulfide

A thorough understanding of the physicochemical properties of KHS is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Chemical Formula | KSH | [1] |

| Molecular Weight | 72.17 g/mol | [1] |

| Appearance | White to yellowish solid | [3] |

| Odor | Rotten eggs (due to H₂S release) | [4] |

| Solubility | Good in water and alcohol | [1] |

| pH of Aqueous Solution | 8.5 - 11.5 (basic) | [4] |

| Melting Point | 455 °C (851 °F; 728 K) | [1] |

| Stability | Discolors on exposure to air and light. Aqueous solutions are prone to decomposition. | [3] |

Preparation and Handling of Potassium Hydrosulfide Solutions

3.1. Safety Precautions

KHS and its solutions pose several hazards. It is crucial to handle this compound with appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Toxicity: Contact with acids liberates highly toxic hydrogen sulfide gas.[4][6]

-

Corrosivity: Causes severe skin burns and eye damage.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from acids and oxidizing agents.[4][7]

3.2. Preparation of KHS Stock Solutions for In Vitro Experiments

This protocol describes the preparation of a 1 M KHS stock solution for use in cell culture experiments.

Materials:

-

Potassium hydrosulfide (KHS) solid

-

Anhydrous, deoxygenated sterile water or phosphate-buffered saline (PBS)

-

Sterile, airtight glass vial

-

Nitrogen or argon gas

-

Analytical balance

-

Sterile filters (0.22 µm)

Protocol:

-

Work within a chemical fume hood.

-

Weigh out 72.17 mg of KHS for a 1 mL 1 M stock solution (adjust mass according to the desired final volume).

-

Transfer the KHS to a sterile, airtight glass vial.

-

Purge the vial with nitrogen or argon gas to displace oxygen, which can oxidize the hydrosulfide.

-

Add the desired volume of anhydrous, deoxygenated sterile water or PBS to the vial.

-

Seal the vial and vortex until the KHS is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile, airtight vial, again purged with inert gas.

-

Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -80°C for long-term storage. Minimize freeze-thaw cycles.

-

Note: Always prepare fresh working dilutions from the stock solution immediately before each experiment. The stability of KHS in aqueous solutions at 37°C is limited due to oxidation and volatilization of H₂S.[8]

Experimental Protocols

4.1. Quantification of Hydrosulfide Concentration using a Colorimetric Assay

This protocol is adapted from the methylene (B1212753) blue method for the determination of total sulfide (H₂S + HS⁻ + S²⁻) concentration.[9][10][11][12]

Materials:

-

Amine-sulfuric acid reagent

-

Ferric chloride (FeCl₃) solution

-

Zinc acetate (B1210297) solution

-

Sodium hydroxide (B78521) (NaOH) solution

-

Spectrophotometer or plate reader

-

KHS solution of unknown concentration

-

Na₂S standards

Protocol:

-

Sample Stabilization: Immediately after preparing the KHS working solution, add an aliquot to a zinc acetate solution to precipitate the sulfide as zinc sulfide (ZnS), preventing its oxidation.

-

Color Development: To the ZnS suspension, add the amine-sulfuric acid reagent followed by the ferric chloride solution. This reaction will produce methylene blue in the presence of sulfide.

-

Incubation: Allow the reaction to proceed in the dark for a specified time (e.g., 20 minutes) for full color development.

-

Measurement: Measure the absorbance of the solution at 665 nm using a spectrophotometer.

-

Quantification: Create a standard curve using known concentrations of a sodium sulfide (Na₂S) standard. Use the standard curve to determine the concentration of hydrosulfide in the KHS sample.

4.2. Assessment of KHS on Mitochondrial Respiration

This protocol outlines a general procedure for measuring the effect of KHS on the oxygen consumption rate (OCR) in cultured cells using a high-resolution respirometer (e.g., Seahorse XF Analyzer).[13][14][15]

Materials:

-

Cultured cells of interest

-

Seahorse XF Cell Culture Microplate

-

Assay medium (e.g., unbuffered DMEM)

-

KHS stock solution

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

High-resolution respirometer

Protocol:

-

Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.

-

Assay Preparation: On the day of the assay, replace the culture medium with the assay medium and incubate the plate in a non-CO₂ incubator at 37°C to allow the temperature and pH to equilibrate.

-

Instrument Setup: Calibrate the high-resolution respirometer according to the manufacturer's instructions.

-

Assay Execution: Place the cell plate into the instrument. After measuring the basal oxygen consumption rate (OCR), inject a desired concentration of freshly prepared KHS solution into the wells.

-

Data Acquisition: Monitor the OCR in real-time to observe the immediate and sustained effects of KHS.

-

Mitochondrial Stress Test (Optional): Following the KHS injection, sequentially inject oligomycin, FCCP, and rotenone/antimycin A to assess various parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, and to determine how KHS modulates these parameters.

-

Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the changes in OCR to determine the effect of KHS on mitochondrial respiration.

4.3. Electrophysiological Recording of Potassium Channels

This protocol provides a general framework for investigating the effects of KHS on voltage-gated potassium (K⁺) channels using the whole-cell patch-clamp technique.[16][17][18][19][20]

Materials:

-

Cells expressing the potassium channel of interest (e.g., HEK293 cells transiently transfected with the channel's cDNA)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Internal (pipette) solution

-

External (bath) solution

-

KHS stock solution

Protocol:

-

Cell Preparation: Plate the cells on glass coverslips suitable for microscopy.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Seal Formation: Approach a cell with the patch pipette under positive pressure. Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Data Recording: Apply a voltage protocol to elicit potassium channel currents and record the baseline activity.

-

KHS Application: Perfuse the recording chamber with the external solution containing the desired concentration of KHS.

-

Effect Measurement: Record the potassium channel currents in the presence of KHS to observe any changes in amplitude, kinetics, or voltage-dependence.

-

Data Analysis: Analyze the recorded currents to quantify the effect of KHS on the potassium channel.

Quantitative Data

The following tables summarize quantitative data from studies using hydrosulfide donors. Note that many studies utilize sodium hydrosulfide (NaHS) as the HS⁻ donor; given the similar complete dissociation in solution, these values serve as a strong proxy for the effects of KHS.

Table 5.1: Effects of Hydrosulfide Donors on Cancer Cell Viability

| Cell Line | Hydrosulfide Donor | Effect | Concentration | Reference(s) |

| MCF7 (Breast Cancer) | NaHS | Decreased cell viability to 45% | 10 µM (continuous exposure) | [21] |

| MCF7 (Breast Cancer) | NaHS | Decreased cell viability to 31% | 20 µM (continuous exposure) | [21] |

| 5637 (Bladder Cancer) | NaHS | Reversed the anti-viability effect of a CSE inhibitor | 100 µM | [22] |

| A375 (Melanoma) | NaHS | Induces apoptosis and autophagy | Not specified | [23] |

| Oral Squamous Carcinoma | NaHS | Promotes cell proliferation | Low concentrations | [23] |

| Human Colon Cancer Cells | NaHS | Induces proliferation | 50-200 µM | [23] |

Table 5.2: Effects of Hydrosulfide Donors on Vascular Tone

| Vessel Type | Hydrosulfide Donor | Effect | Concentration Range | Reference(s) |

| Rat Mesenteric Artery | NaHS | Vasoconstriction | 5 x 10⁻⁶ M - 10⁻⁴ M | [24] |

| Rat Coronary Artery | NaHS | Vasoconstriction | 10 - 300 µM | [24] |

| Various Vascular Beds | NaHS | Vasodilation | Not specified | [25] |

| Rat Aortic Rings | NaHS | Vasorelaxation | Not specified | [26] |

| Human Vascular Smooth Muscle Cells | NaHS | Membrane hyperpolarization | Not specified | [26] |

Table 5.3: H₂S Release Kinetics from Hydrosulfide Donors

| Donor | Condition | H₂S Release Profile | Reference(s) |

| NaHS | pH 7.4 | Rapid initial release, then decline | [27] |

| NaHS in aqueous solution | - | Half-life of approximately 5 minutes | [2] |

Signaling Pathways Involving Hydrosulfide

Hydrosulfide ions are implicated in a multitude of cellular signaling pathways. One of the most well-characterized mechanisms of action is the modulation of ion channels, particularly potassium channels.

6.1. KHS and Potassium Channel Modulation

Hydrosulfide has been shown to directly interact with and modulate the activity of various potassium channels, leading to changes in cellular excitability and function. This is a key mechanism underlying its vasodilatory effects.

Caption: KHS modulation of potassium channels leading to vasodilation.

6.2. Experimental Workflow for Investigating KHS Effects

A typical experimental workflow to investigate the cellular effects of KHS involves several key stages, from solution preparation to data analysis.

Caption: General experimental workflow for studying the effects of KHS.

Conclusion

Potassium hydrosulfide is an invaluable tool for researchers studying the biological roles of hydrogen sulfide and hydrosulfide ions. Its utility as a direct and potent HS⁻ donor allows for the investigation of a wide array of cellular processes. However, its inherent instability in solution and potential for toxicity necessitate careful handling and experimental design. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively and safely utilize KHS to advance our understanding of H₂S signaling in health and disease, paving the way for the development of novel therapeutic interventions.

References

- 1. Potassium hydrosulfide - Wikipedia [en.wikipedia.org]

- 2. Recent development of hydrogen sulfide-releasing biomaterials as novel therapies: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium Sulfide | K2S | CID 162263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. researchgate.net [researchgate.net]

- 9. file.elabscience.com [file.elabscience.com]

- 10. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]

- 11. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thomassci.com [thomassci.com]

- 16. benchchem.com [benchchem.com]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 19. Patch Clamp Protocol [labome.com]

- 20. Patch-clamp Recordings of the KcsA K+ channel in Unilamellar Blisters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Utilizing hydrogen sulfide as a novel anti-cancer agent by targeting cancer glycolysis and pH imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacological Inhibition of Endogenous Hydrogen Sulfide Production Slows Bladder Cancer Progression in an Intravesical Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The potential role of hydrogen sulfide in cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hydrogen sulfide and vascular regulation – An update - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hydrogen Sulfide-Induced Vasodilation: The Involvement of Vascular Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Discovery and History of Potassium Bisulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium bisulfide, also known as potassium hydrosulfide (B80085) (KSH), is a significant inorganic compound with a rich history intertwined with the development of modern chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and key experimental protocols for its synthesis. Quantitative data are summarized for comparative analysis, and critical reaction pathways and experimental workflows are visualized to facilitate understanding. This document serves as a valuable resource for professionals in research and drug development who require a thorough understanding of this fundamental chemical.

Introduction

Potassium bisulfide (KSH) is a colorless, deliquescent crystalline solid that has long been a compound of interest in inorganic and analytical chemistry. It is the potassium acid salt of hydrogen sulfide (B99878). The history of potassium bisulfide is intrinsically linked to the discovery of its constituent elements, potassium and sulfur, and the development of foundational chemical principles in the 18th and 19th centuries. While a singular "discoverer" of KSH is not explicitly recorded in historical chemical literature, its preparation and characterization were the culmination of the work of several pioneering chemists.

Historical Context and Discovery

The path to understanding potassium bisulfide began with the isolation and characterization of its components.

-

Discovery of Hydrogen Sulfide: In 1777, Swedish chemist Carl Wilhelm Scheele is credited with the discovery of hydrogen sulfide (H₂S), which he referred to as "sulfur air." His work laid the foundation for understanding the chemistry of sulfides.

-

Isolation of Potassium: The isolation of potassium metal in 1807 by Sir Humphry Davy was a landmark achievement.[1] Using electrolysis on molten potash (potassium hydroxide), Davy was the first to prepare the highly reactive alkali metal, opening the door to the synthesis of numerous potassium compounds.[1][2]

-

Early Inorganic Synthesis: Following these discoveries, the early 19th century saw a surge in the synthesis and characterization of new inorganic compounds. Prominent chemists of the era, including Jöns Jacob Berzelius and the collaborative duo of Joseph Louis Gay-Lussac and Louis Jacques Thénard, made significant contributions to the understanding of alkali metals and their reactions.[2] It is within this vibrant period of chemical exploration that potassium bisulfide was likely first synthesized, likely through the reaction of hydrogen sulfide with a potassium base.

While early preparations were undoubtedly performed, a significant milestone in the preparation of pure potassium bisulfide came in 1911. A. Rule, in the Journal of the Chemical Society, described a method for synthesizing the compound in a high state of purity by reacting potassium metal with dry hydrogen sulfide in absolute ethanol. This method provided a reliable means of obtaining the compound for further study of its properties.

Physicochemical Properties of Potassium Bisulfide

Potassium bisulfide is a white, strongly hygroscopic crystalline solid. It is known to rapidly turn yellow upon exposure to air due to the formation of polysulfides and hydrogen sulfide.

| Property | Value |

| Chemical Formula | KSH (or HKS) |

| Molar Mass | 72.17 g/mol |

| Appearance | Colorless, deliquescent crystals or white crystalline mass |

| Melting Point | 450-510 °C (decomposes, forming a dark red liquid) |

| Density | 1.70 g/cm³ |

| Solubility | Freely soluble in water and alcohol |

| Heat of Formation | +62.5 kcal/mol |

| Heat of Solution (17°C) | +0.77 kcal/mol |

Key Experimental Protocols for Synthesis

Several methods for the synthesis of potassium bisulfide have been developed over time, ranging from early laboratory preparations to industrial-scale production.

Preparation of Pure Potassium Bisulfide (Rule, 1911)

This method is notable for yielding a product of high purity.

Reaction: 2 K(s) + 2 H₂S(g) → 2 KSH(s) + H₂(g)

Methodology:

-

Potassium metal is dissolved in absolute ethanol.

-

A stream of dry hydrogen sulfide gas is passed through the solution.

-

Potassium bisulfide precipitates as a colorless solid.

-

The precipitate is filtered, washed with ethanol, and dried under vacuum to yield the pure compound.

Synthesis from Potassium Hydroxide (B78521) and Hydrogen Sulfide

This is a common laboratory method for preparing potassium bisulfide in solution.

Reaction: KOH(aq) + H₂S(g) → KSH(aq) + H₂O(l)

Methodology:

-

A solution of potassium hydroxide is prepared in water.

-

Hydrogen sulfide gas is bubbled through the potassium hydroxide solution until saturation is achieved.

-

The resulting solution contains aqueous potassium bisulfide. It is important to note that if a stoichiometric amount of KOH is used, the reaction will proceed to form potassium sulfide (K₂S). An excess of hydrogen sulfide favors the formation of the bisulfide.

Industrial Preparation Methods

Industrial-scale production often utilizes different starting materials for economic and practical reasons.

-

From Calcium Bisulfide and Potassium Sulfate (B86663): Ca(HS)₂(aq) + K₂SO₄(aq) → 2 KSH(aq) + CaSO₄(s) In this method, a solution of calcium bisulfide is treated with potassium sulfate. The less soluble calcium sulfate precipitates, leaving potassium bisulfide in the solution.

-

From Hydrogen Sulfide and Potassium Sulfide: K₂S(aq) + H₂S(g) → 2 KSH(aq) A solution of potassium sulfide is treated with an excess of hydrogen sulfide to convert it to potassium bisulfide.

Visualizing Chemical Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to potassium bisulfide.

Caption: Key laboratory synthesis pathways for potassium bisulfide.

Caption: Experimental workflow for the synthesis of pure KSH (Rule, 1911).

Conclusion

Potassium bisulfide, a compound at the intersection of early acid-base chemistry and the study of the elements, holds a significant place in the history of chemistry. While its initial discovery is not attributed to a single individual, its synthesis and characterization were made possible by the foundational work of Scheele and Davy. The development of methods for its preparation in a pure form, such as that by A. Rule, has been crucial for its use in subsequent chemical research and industrial applications. This guide provides a detailed overview for researchers and professionals, offering a solid foundation for understanding this important inorganic compound.

References

"physical characteristics of anhydrous potassium hydrosulfide"

An In-depth Technical Guide to the Physical Characteristics of Anhydrous Potassium Hydrosulfide (B80085)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical characteristics of anhydrous potassium hydrosulfide (KSH). The information is compiled from various scientific sources to ensure accuracy and depth, with a focus on quantitative data and the experimental methodologies used for their determination.

General Properties

Anhydrous potassium hydrosulfide is an inorganic salt with the chemical formula KSH. It is composed of the potassium cation (K⁺) and the bisulfide anion (SH⁻). The compound is noted for its hygroscopic nature and sensitivity to air. In aqueous solutions, it is strongly alkaline, with a pH typically ranging from 8.5 to 11.5, resulting from the hydrolysis of the bisulfide anion.

Quantitative Physical Data

The key physical properties of anhydrous KSH are summarized in the tables below for ease of reference and comparison.

Table 1: Core Physical Properties of Anhydrous Potassium Hydrosulfide

| Property | Value | Notes |

| Molecular Formula | KHS | |

| Molar Mass | 72.171 g/mol | |

| Appearance | White to off-white/yellowish crystalline powder or solid. | Can also appear as colorless trigonal crystals. |

| Odor | Characteristic odor of hydrogen sulfide (B99878) (rotten eggs). | |

| Melting Point | 455 °C (728 K) | A range of 450-510 °C is also reported. |

| Boiling Point | Decomposes upon heating. | Does not have a defined boiling point at atmospheric pressure. |

| Density | 1.68 - 1.70 g/cm³ | Measured at 20°C. |

| Hygroscopicity | Hygroscopic |